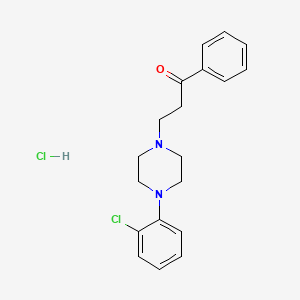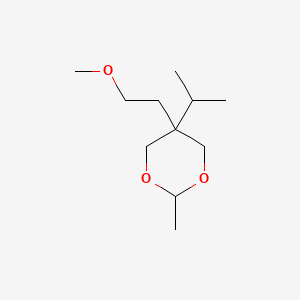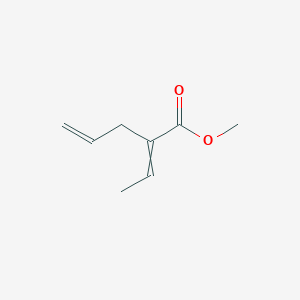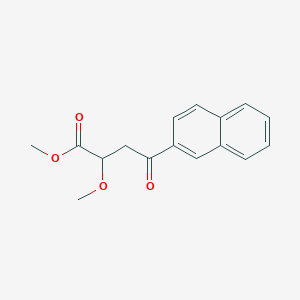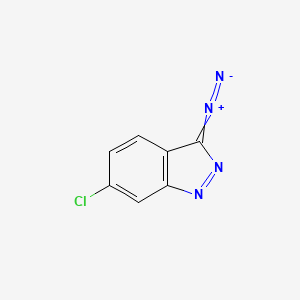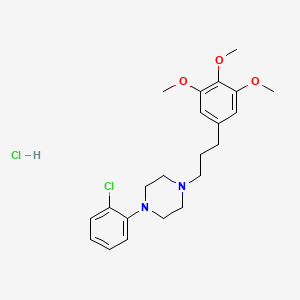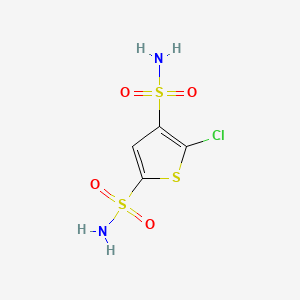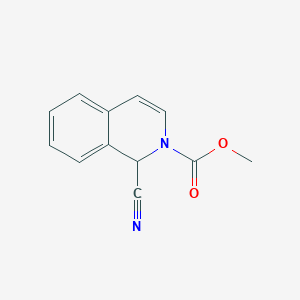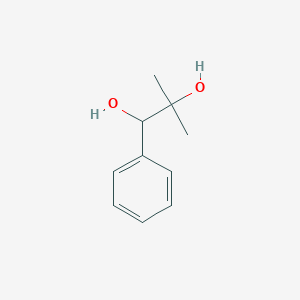
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is a chemical compound with the molecular formula C5H9Cl2O2P. This compound is known for its unique structure, which includes both chloromethyl and oxophosphanium groups. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of chloromethyl compounds with oxophosphanium reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and isolation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
作用機序
The mechanism of action of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
類似化合物との比較
Similar Compounds
Chloromethyl methyl ether: Similar in structure but with different reactivity.
Chloromethyl benzene: Another chloromethyl compound with distinct properties.
Trichloromethyl group compounds: Compounds with multiple chlorine atoms attached to a methyl group.
Uniqueness
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of chloromethyl and oxophosphanium groups, which confer specific reactivity and applications not found in other similar compounds.
特性
CAS番号 |
20490-83-9 |
|---|---|
分子式 |
C5H8Cl2O2P+ |
分子量 |
201.99 g/mol |
IUPAC名 |
chloromethyl-(3-chloro-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c1-4(5(7)8)2-10(9)3-6/h4H,2-3H2,1H3/q+1 |
InChIキー |
UTVXUPDVZXCXKD-UHFFFAOYSA-N |
正規SMILES |
CC(C[P+](=O)CCl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


